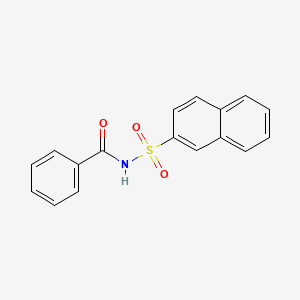![molecular formula C15H22N2O3S B5744938 1-[(4-isopropylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5744938.png)
1-[(4-isopropylphenyl)sulfonyl]-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-isopropylphenyl)sulfonyl]-4-piperidinecarboxamide is a chemical compound that belongs to the class of sulfonamide drugs. It is commonly known as S 32212 or RS-127445. The compound has been widely studied for its potential applications in the field of neuroscience, particularly as a potential treatment for various psychiatric disorders. In
作用机制
The mechanism of action of 1-[(4-isopropylphenyl)sulfonyl]-4-piperidinecarboxamide involves its binding to the 5-HT2A receptor. The 5-HT2A receptor is a G protein-coupled receptor that is involved in various physiological processes such as mood regulation, cognition, and perception. The binding of the compound to the receptor results in the activation of various intracellular signaling pathways, which ultimately leads to its pharmacological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[(4-isopropylphenyl)sulfonyl]-4-piperidinecarboxamide are primarily mediated through its binding to the 5-HT2A receptor. The compound has been shown to have anxiolytic, antidepressant, and antipsychotic effects in various animal models. It has also been shown to modulate various neurotransmitter systems such as dopamine, glutamate, and GABA.
实验室实验的优点和局限性
The advantages of using 1-[(4-isopropylphenyl)sulfonyl]-4-piperidinecarboxamide in lab experiments include its high affinity for the 5-HT2A receptor, which makes it a useful tool for studying the role of the receptor in various physiological and pathological processes. The compound is also relatively easy to synthesize and purify, which makes it accessible to researchers.
The limitations of using 1-[(4-isopropylphenyl)sulfonyl]-4-piperidinecarboxamide in lab experiments include its potential off-target effects, which may complicate the interpretation of the results. The compound may also have limited solubility in certain solvents, which may affect its bioavailability and pharmacokinetics.
未来方向
There are several future directions for research on 1-[(4-isopropylphenyl)sulfonyl]-4-piperidinecarboxamide. One potential direction is to study the compound's effects on other neurotransmitter systems such as serotonin and norepinephrine. Another direction is to investigate the compound's potential use in the treatment of other psychiatric disorders such as bipolar disorder and post-traumatic stress disorder. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the compound's pharmacological effects and to identify potential side effects and drug interactions.
合成方法
The synthesis of 1-[(4-isopropylphenyl)sulfonyl]-4-piperidinecarboxamide involves the reaction of 4-isopropylbenzenesulfonyl chloride with piperidine-4-carboxylic acid in the presence of a base. The reaction results in the formation of the target compound, which can be purified using various methods such as recrystallization or column chromatography.
科学研究应用
1-[(4-isopropylphenyl)sulfonyl]-4-piperidinecarboxamide has been extensively studied for its potential applications in the field of neuroscience. It has been shown to have a high affinity for the 5-HT2A receptor, which is a target for various psychiatric drugs. The compound has been studied for its potential use in the treatment of various psychiatric disorders such as depression, anxiety, and schizophrenia.
属性
IUPAC Name |
1-(4-propan-2-ylphenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-11(2)12-3-5-14(6-4-12)21(19,20)17-9-7-13(8-10-17)15(16)18/h3-6,11,13H,7-10H2,1-2H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAHIANMQMSHCTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 4-[(4-isopropylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5744878.png)

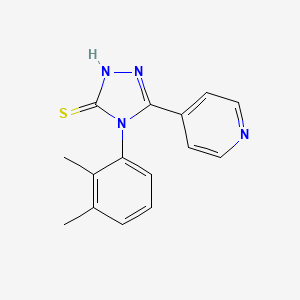
![5-[(dimethylamino)sulfonyl]-N-(2-methoxyphenyl)-2-methylbenzamide](/img/structure/B5744897.png)
![5-methyl-4-[(1-naphthyloxy)methyl]-2-furoic acid](/img/structure/B5744904.png)
![N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(5-methyl-2-furyl)-4-quinolinecarboxamide](/img/structure/B5744908.png)
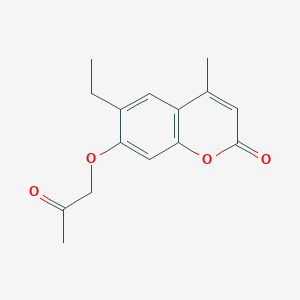
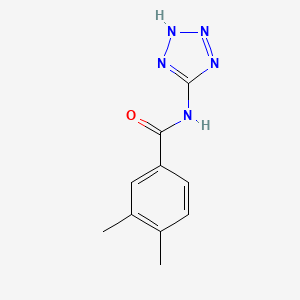
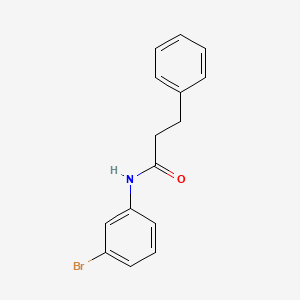
![2-(2-furyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-ol](/img/structure/B5744944.png)
![(4-methylphenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5744947.png)
